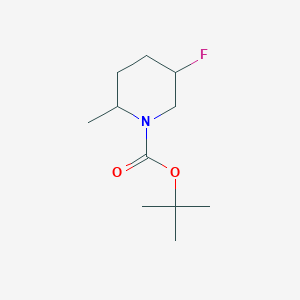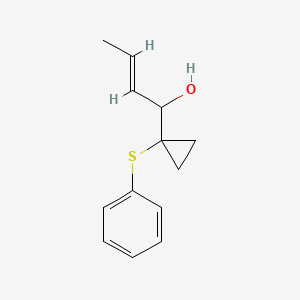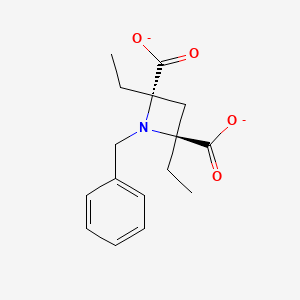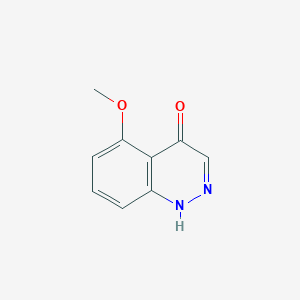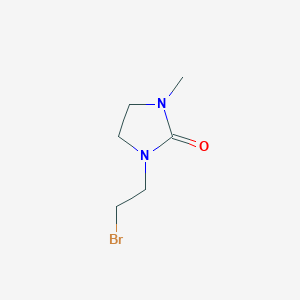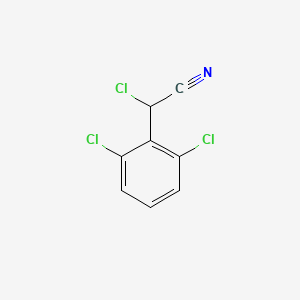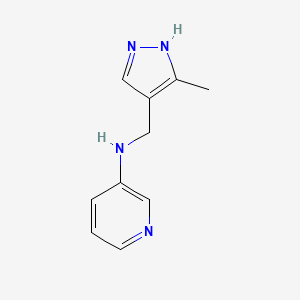![molecular formula C8H6BrN3O2 B13013416 methyl3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate](/img/structure/B13013416.png)
methyl3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a methyl ester group at the 7-position. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid. This reaction forms the pyrazolopyridine core, which can then be further functionalized. The bromination at the 3-position is achieved using N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
Methyl3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles, such as amines or thiols, using palladium-catalyzed cross-coupling reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The pyrazole ring can undergo oxidation to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Major Products
Substitution: Various substituted pyrazolopyridines depending on the nucleophile used.
Reduction: Methyl3-bromo-1H-pyrazolo[4,3-b]pyridine-7-methanol.
Oxidation: Pyrazolopyridine N-oxides.
科学的研究の応用
Methyl3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of methyl3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to the active site of TRKs, it prevents their activation and subsequent signaling pathways, leading to reduced cell growth and survival .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share the same core structure but differ in the substituents at various positions.
Pyrazolo[3,4-c]pyridines: Another class of pyrazolopyridines with a different fusion pattern of the pyrazole and pyridine rings.
Pyrazolo[4,3-c]pyridines: Similar to pyrazolo[3,4-b]pyridines but with the pyrazole ring fused at different positions.
Uniqueness
Methyl3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the ester group allows for versatile chemical modifications, making it a valuable scaffold for drug development .
特性
分子式 |
C8H6BrN3O2 |
|---|---|
分子量 |
256.06 g/mol |
IUPAC名 |
methyl 3-bromo-2H-pyrazolo[4,3-b]pyridine-7-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-3-10-6-5(4)11-12-7(6)9/h2-3H,1H3,(H,11,12) |
InChIキー |
CMDGSZBWXNXSFB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=NC2=C(NN=C12)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13013357.png)
![Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate](/img/structure/B13013366.png)
